Cyclohexene, 1-ethyl-2-methyl-

Overview

Description

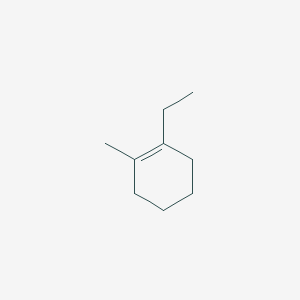

Cyclohexene, 1-ethyl-2-methyl- (IUPAC name: 1-ethyl-2-methylcyclohexene) is a substituted cyclohexene derivative featuring a six-membered unsaturated hydrocarbon ring with one double bond. The compound is characterized by an ethyl group (-CH₂CH₃) at position 1 and a methyl group (-CH₃) at position 2 of the cyclohexene ring. This structural configuration introduces steric effects and electronic modifications to the cyclohexene backbone, influencing its physical properties (e.g., boiling point, solubility) and chemical reactivity (e.g., regioselectivity in addition reactions) compared to unsubstituted cyclohexene or other derivatives .

Cyclohexene derivatives are widely utilized in organic synthesis, polymer chemistry, and pharmaceuticals due to their unsaturated nature, which allows for diverse functionalization pathways such as epoxidation, hydrogenation, and electrophilic additions .

Scientific Research Applications

Organic Synthesis

Cyclohexene, 1-ethyl-2-methyl- serves as an important intermediate in organic synthesis. It is utilized in the production of:

- Pharmaceuticals : Its derivatives are often used in the synthesis of bioactive compounds.

- Agricultural Chemicals : The compound can be transformed into pesticides and herbicides due to its reactive double bond.

Example Case Study: Synthesis of Bioactive Compounds

A study published in the Journal of Organic Chemistry demonstrated the utility of cyclohexene derivatives in synthesizing novel anti-cancer agents. By functionalizing the double bond, researchers were able to create compounds that exhibited significant cytotoxicity against various cancer cell lines .

Material Science

In material science, cyclohexene, 1-ethyl-2-methyl- is used as a monomer in the production of polymers and copolymers. Its applications include:

- Polymerization Reactions : It can undergo polymerization to form elastomers and plastics.

Data Table: Polymerization Characteristics

| Property | Value |

|---|---|

| Polymer Type | Elastomers |

| Polymerization Method | Free radical polymerization |

| Glass Transition Temp | Varies by formulation |

Solvent Applications

Due to its solvent properties, cyclohexene, 1-ethyl-2-methyl- is used in various chemical processes:

- Extraction Processes : It serves as a solvent for extracting natural products from plant materials.

Safety Considerations

While it has beneficial applications, it is important to note that cyclohexene can pose health risks. Overexposure may lead to skin and eye irritation and has anesthetic effects such as dizziness and headaches . Proper safety protocols should be followed when handling this compound.

Biomedical Research

Emerging studies suggest potential biomedical applications for cyclohexene derivatives:

- Drug Delivery Systems : Research indicates that modified cyclohexenes can be employed in targeted drug delivery due to their ability to encapsulate therapeutic agents effectively.

Example Case Study: Drug Encapsulation

A recent investigation highlighted the use of cyclohexene-based nanoparticles for delivering anticancer drugs directly to tumor sites, minimizing side effects associated with traditional chemotherapy .

Chemical Reactions Analysis

Electrophilic Bromination

1-ethyl-2-methylcyclohexene undergoes electrophilic bromination via a bromonium ion intermediate. The reaction proceeds under mild conditions (25°C, CCl₄ solvent) to yield 1,2-dibromo-1-ethyl-2-methylcyclohexane as the major product .

Mechanism :

-

Bromonium ion formation : The alkene’s π electrons polarize Br₂, inducing a dipole.

-

Nucleophilic attack : A bromide ion opens the bromonium ion from the less substituted side due to steric hindrance from ethyl and methyl groups .

| Reaction Component | Conditions/Outcome |

|---|---|

| Reagent | Br₂ in CCl₄ |

| Temperature | 25°C |

| Major Product | 1,2-dibromo adduct |

| Stereochemistry | Anti-addition |

Dihydroxylation

With KMnO₄ under acidic conditions, the compound forms 1-ethyl-2-methylcyclohexane-1,2-diol via syn-dihydroxylation . Competing overoxidation products (e.g., ketones) are minimized at low temperatures (<10°C).

Key Data :

Epoxidation

Peracid-mediated epoxidation (e.g., mCPBA) produces 1-ethyl-2-methyl-7-oxabicyclo[4.1.0]heptane as the dominant epoxide. Steric effects from substituents slow reaction rates compared to unsubstituted cyclohexene .

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) reduces the double bond to form cis-1-ethyl-2-methylcyclohexane . The reaction is exothermic (ΔH = -181 kJ/mol) .

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 wt% Pd/C |

| Pressure | 1 atm H₂ |

| Conversion | >98% in 2 hrs |

| Thermodynamic ΔH | -181 kJ/mol |

Steric hindrance from substituents increases activation energy by 7.5 kJ/mol compared to cyclohexane derivatives .

Acid-Catalyzed Hydration

In H₃PO₄, the compound hydrates to form 1-ethyl-2-methylcyclohexanol via a carbocation mechanism. The trans isomer predominates (85:15 cis:trans ratio) due to chair-conformation stability .

Mechanistic Pathway :

-

Protonation : Double bond protonation generates a tertiary carbocation.

-

Nucleophilic attack : Water adds to the carbocation, followed by deprotonation .

Thermal Decomposition

At 593K, thermal cracking produces 3-methyl-1-cyclohexene and methylenecyclohexane as primary decomposition products (ΔH = +7.5 kJ/mol) . Competing pathways include:

-

Retro-Diels-Alder cleavage

-

Radical-mediated β-scission

Comparative Reaction Enthalpies

Data from gas-phase studies highlight substituent effects on reactivity :

| Reaction | ΔH (kJ/mol) |

|---|---|

| Hydrogenation to cyclohexane | -181 |

| Isomerization (cis ↔ trans) | +7.5 |

| Dehydration to alkene | +82.1 |

Notes :

-

Steric Effects : Ethyl and methyl groups hinder nucleophilic attack in bromination and hydration, favoring less substituted positions .

-

Thermodynamic Control : Higher temperatures favor decomposition products (e.g., methylenecyclohexane) over addition derivatives .

-

Stereochemical Outcomes : Anti addition in bromination and syn dihydroxylation are consistent with cyclohexene analogs but modulated by substituent bulk .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-2-methyl-cyclohexene?

- Methodological Answer : The compound can be synthesized via acid-catalyzed dehydration of 1-ethyl-2-methylcyclohexanol. Concentrated sulfuric or phosphoric acid (commonly used in cyclohexene synthesis) facilitates the elimination reaction by protonating the hydroxyl group, forming a carbocation intermediate, followed by β-hydrogen elimination to yield the alkene . Reaction conditions (e.g., temperature, acid strength) must be optimized to minimize side reactions like rearrangements.

Q. How can the presence of the alkene double bond in 1-ethyl-2-methyl-cyclohexene be confirmed experimentally?

- Methodological Answer : Bromine water or a solution of bromine in CCl₄ is used to test unsaturation. The rapid decolorization of bromine indicates the presence of a double bond via electrophilic addition. Alternatively, Baeyer’s test (aqueous KMnO₄) oxidizes the double bond, turning the purple solution brown due to MnO₂ precipitation .

Q. What spectroscopic techniques are most effective for characterizing 1-ethyl-2-methyl-cyclohexene?

- Methodological Answer :

- NMR : ¹H NMR reveals proton environments near the double bond and substituents. The ethyl and methyl groups split signals due to coupling, while the alkene protons appear downfield (δ 4.5–6.5 ppm).

- GC-MS : Gas chromatography-mass spectrometry identifies purity and molecular weight (C₉H₁₆, m/z 124). Retention indices and fragmentation patterns distinguish it from structural isomers .

Q. What thermodynamic properties are critical for storage and handling of 1-ethyl-2-methyl-cyclohexene?

- Methodological Answer : Key properties include:

- Density : ~0.81 g/cm³ (similar to cyclohexene derivatives) .

- Boiling Point : Estimated via GC retention data for substituted cyclohexenes .

- Heat Capacity : Experimental values for cyclohexene (0.21 g/L solubility, 0.81 g/cm³ density) guide storage at 2–30°C to prevent degradation .

Advanced Research Questions

Q. How do substituents (ethyl/methyl) influence the hydrogenation kinetics of 1-ethyl-2-methyl-cyclohexene?

- Methodological Answer : Steric hindrance from substituents slows hydrogenation rates. Catalytic studies using Ru-Zn systems with NaOH additives (as in benzene hydrogenation) show that substituents alter adsorption on catalyst surfaces. Kinetic modeling (e.g., Langmuir-Hinshelwood) quantifies activation barriers and selectivity .

Q. What strategies resolve contradictions in catalytic efficiency data for substituted cyclohexenes?

- Methodological Answer : Contradictions arise from variable catalyst preparation (e.g., ZnO dispersion in Ru-Zn systems) or reaction conditions (pressure, additives). Controlled experiments with standardized catalysts (e.g., hydroxyapatite-supported Ru-Zn) and in-situ characterization (XRD, TEM) isolate variables affecting cyclohexene yield and selectivity .

Q. How can isotopologues of 1-ethyl-2-methyl-cyclohexene be synthesized for mechanistic studies?

- Methodological Answer : Isotopic labeling (e.g., deuterium or ¹³C) is achieved via:

- Deuterated Precursors : Use D₂O or deuterated alcohols in dehydration reactions.

- Catalytic Exchange : Hydrogenate benzene derivatives with D₂ over metal catalysts to introduce deuterium at specific positions .

Q. What computational methods predict the regioselectivity of electrophilic additions to 1-ethyl-2-methyl-cyclohexene?

- Methodological Answer : Density Functional Theory (DFT) calculates carbocation stability and transition states. For example, Markovnikov addition to the double bond is modeled by comparing energy barriers for protonation at substituted vs. unsubstituted carbons. Molecular dynamics simulations further validate steric and electronic effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-ethyl-2-methylcyclohexene with structurally related cyclohexene derivatives:

*Estimated based on analogous alkyl-substituted cyclohexenes.

Key Observations :

- Substituent Effects: The ethyl and methyl groups in 1-ethyl-2-methylcyclohexene increase its boiling point compared to unsubstituted cyclohexene due to greater molecular weight and van der Waals interactions. However, steric hindrance from the 1,2-disubstitution may slow reaction kinetics relative to monosubstituted derivatives like 1-methylcyclohexene .

- Reactivity : The electron-donating alkyl groups stabilize the carbocation intermediate in electrophilic additions, favoring Markovnikov products. However, steric crowding at positions 1 and 2 may shift selectivity toward less hindered sites .

Chemical Reactivity and Functionalization Pathways

Oxidation :

- Cyclohexene: Undergoes ozonolysis to yield adipic acid precursors or epoxidation to form cyclohexene oxide .

- 1-Ethyl-2-Methylcyclohexene: The alkyl substituents may direct oxidation to form allylic alcohols or ketones (e.g., 2-ethyl-3-methylcyclohexenone) under controlled conditions, similar to 3-methylcyclohexene .

- Comparison with 4,4’-(1-Methylethylidene)bis-cyclohexene : The dimeric structure of this compound leads to unique oxidation products, including cross-linked peroxides, due to conjugated double bonds .

Hydrogenation :

- Alkyl-substituted cyclohexenes generally hydrogenate slower than unsubstituted cyclohexene due to steric effects.

Properties

IUPAC Name |

1-ethyl-2-methylcyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-3-9-7-5-4-6-8(9)2/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCWTCKHZOBWJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CCCC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066528 | |

| Record name | Cyclohexene, 1-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-54-2 | |

| Record name | 1-Ethyl-2-methylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, 1-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 1-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene, 1-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.